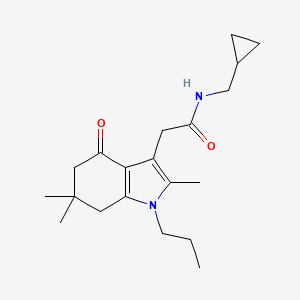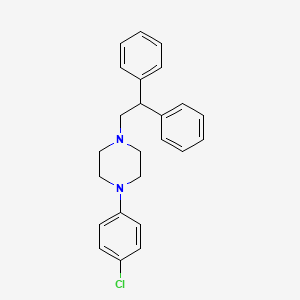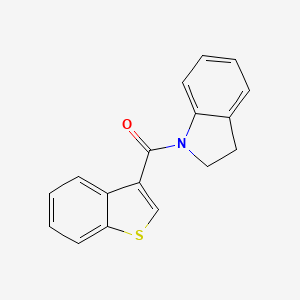![molecular formula C17H17ClN2O4S B5151258 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5151258.png)
4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
Mecanismo De Acción
4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide prevents the activation and proliferation of B-cells, which are involved in the development and progression of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been shown to have a selective and potent inhibitory effect on BTK activity, leading to the inhibition of B-cell proliferation and survival. 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has also been shown to have minimal off-target effects on other kinases, which reduces the risk of adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is its selective inhibitory effect on BTK, which makes it a promising therapeutic agent for the treatment of various cancers and autoimmune diseases. However, one limitation of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is its potential toxicity, which requires careful monitoring in clinical trials.
Direcciones Futuras
For 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide include further preclinical and clinical studies to evaluate its efficacy and safety in the treatment of various cancers and autoimmune diseases. Additionally, studies on combination therapies with other agents, such as immune checkpoint inhibitors, may enhance the therapeutic potential of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. Furthermore, studies on the pharmacokinetics and pharmacodynamics of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide may lead to the development of more effective dosing regimens.
Métodos De Síntesis
The synthesis of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(4-morpholinylcarbonyl)aniline in the presence of a base. This reaction yields 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, which is then purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various cancers and autoimmune diseases. In cancer, 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has shown promising results in inhibiting the growth and proliferation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In autoimmune diseases, 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has shown potential in treating rheumatoid arthritis and systemic lupus erythematosus (SLE).
Propiedades
IUPAC Name |
4-chloro-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-14-4-6-16(7-5-14)25(22,23)19-15-3-1-2-13(12-15)17(21)20-8-10-24-11-9-20/h1-7,12,19H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJBEAHYMYNGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)

![N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5151197.png)
![N-(3-ethoxypropyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5151199.png)
![ethyl (2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5151214.png)
![6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5151216.png)

![3-{1-[4-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5151228.png)
![2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5151235.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]glycine](/img/structure/B5151264.png)
![4-(2,5-dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid](/img/structure/B5151279.png)
![methyl 4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5151282.png)